![molecular formula C18H21N5O2 B2486313 N-[1-[(diethylamino)carbonyl]-2-(2-pyrimidinylamino)vinyl]benzenecarboxamide CAS No. 339010-32-1](/img/structure/B2486313.png)
N-[1-[(diethylamino)carbonyl]-2-(2-pyrimidinylamino)vinyl]benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , N-[1-[(diethylamino)carbonyl]-2-(2-pyrimidinylamino)vinyl]benzenecarboxamide, belongs to a class of chemicals that often feature in research due to their intriguing chemical structures and reactions. Compounds with similar structural motifs are frequently explored for their potential applications in various fields, including organic chemistry and medicinal chemistry, although your request specifies excluding drug use and dosage information.
Synthesis Analysis
Studies on related compounds have demonstrated various synthesis strategies, often involving the reaction of specific amines with acyl derivatives or the employment of catalytic conditions to achieve desired modifications. For example, Sharma and Mahajan (1997) outlined the synthesis of pyrimidinone derivatives through cycloaddition reactions, showcasing the diverse synthetic routes available for constructing complex molecules like the one of interest (Sharma & Mahajan, 1997).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[1-[(diethylamino)carbonyl]-2-(2-pyrimidinylamino)vinyl]benzenecarboxamide can be elucidated using techniques such as X-ray crystallography. Ju et al. (2015) provided insights into the crystal structure of a closely related compound, highlighting how structural details can inform on the potential chemical behavior and interactions of these molecules (Ju, Hongguang, & Jiufu, 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds within this class can be quite varied, depending on the specific substituents and structural features present. For instance, Chatani et al. (1997) explored the carbonylation reactions of pyridylbenzenes, demonstrating how different functional groups influence the course of chemical reactions (Chatani, Ie, Kakiuchi, & Murai, 1997).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- The compound participates in various chemical reactions, including thermal ene reactions and Diels–Alder reactions. It's involved in the formation of azepine, ene products, and/or pyran derivatives. These reactions are influenced by the substituents on the vinyl and alkenyl counterparts, where strong electron-withdrawing or donating substituents can shift the reaction pathways (Noguchi et al., 2007).
Biological Applications
- Studies show its involvement in synthesizing new antibiotic and antibacterial drugs. Specifically, the pyrimidinone derivatives synthesized from the compound have been studied for their antibiotic properties against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Material Science
- In the field of material science, it's used for creating efficient reagents for oxidation reactions. For example, POLY [N-(4-PYRIDINIUM DICHROMATE)-P-STYRENE SULPHONAMIDE], synthesized from reactions involving the compound, is noted for its stability and efficiency in oxidizing various alcohols to their corresponding carbonyl compounds (Khazaei et al., 2004).
Pharmaceutical Development
- Its structural parameters and molecular energies are crucial in the quantum-chemical investigation of reactions with amines, shedding light on its potential role in developing pharmaceutical compounds (Semenov et al., 2006).
Polymer Science
- The compound contributes to the development of new materials, such as pH-sensitive nanogels, which show potential utility in diagnostics and controlled drug releasing devices. These nanogels exhibit pH-sensitive swelling/deswelling behavior and are expected to have significant applications in the medical field (Hayashi et al., 2004).
Eigenschaften
IUPAC Name |
N-[(E)-3-(diethylamino)-3-oxo-1-(pyrimidin-2-ylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-3-23(4-2)17(25)15(13-21-18-19-11-8-12-20-18)22-16(24)14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3,(H,22,24)(H,19,20,21)/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQJAOJDZBCQEH-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CNC1=NC=CC=N1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C\NC1=NC=CC=N1)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[(diethylamino)carbonyl]-2-(2-pyrimidinylamino)vinyl]benzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

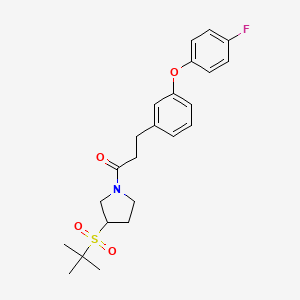
![N-isobutyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2486231.png)
![4-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2486232.png)
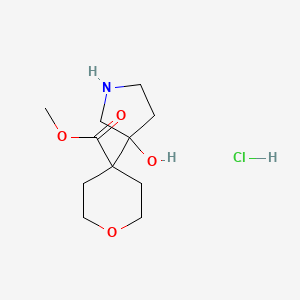

![N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2486236.png)
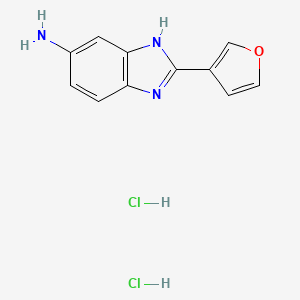
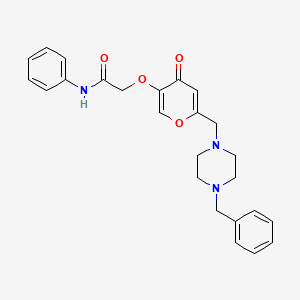
![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486241.png)
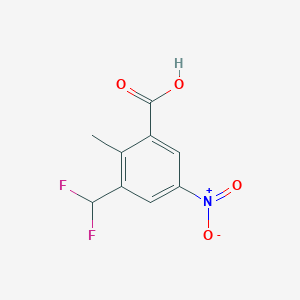
![2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2486247.png)
![2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B2486249.png)
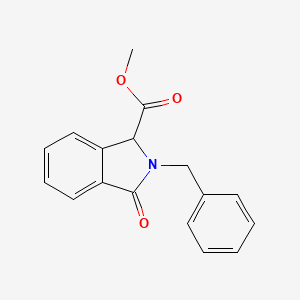
![Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride](/img/structure/B2486252.png)